molecular formula C24H20ClN3O2S B2764632 2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-17-7

2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2764632
CAS No.: 537043-17-7
M. Wt: 449.95
InChI Key: BPTXLLNOTVPMHX-UHFFFAOYSA-N
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Description

2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic compound with a unique structure that encompasses multiple functional groups. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for creating 2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves multistep organic synthesis, starting from easily available precursors like substituted anilines and benzylthiols. Typical conditions may include the use of base catalysts, high temperatures, and specific solvents.

Industrial Production Methods: Industrial synthesis generally mirrors laboratory methods but on a larger scale. This involves bulkier reactants and more sophisticated equipment to ensure a higher yield and purity. Automation and rigorous quality control are key components of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions:

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Utilizes reducing agents such as lithium aluminum hydride.

  • Substitution: : Halogenation, nitration, or alkylation reactions can occur, facilitated by suitable catalysts.

Common Reagents and Conditions

The reactions typically use common organic solvents like dichloromethane or toluene, and require conditions ranging from room temperature to refluxing conditions, depending on the desired transformation.

Major Products Formed

Oxidation might produce sulfoxides or sulfones, while reduction may yield secondary amines or hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to derivatives with diverse chemical properties.

Scientific Research Applications

2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is utilized in:

  • Chemistry: : As a starting material for complex organic synthesis and studying reaction mechanisms.

  • Biology: : Investigated for its potential as an enzyme inhibitor or as a probe for biological pathways.

  • Medicine: : Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

  • Industry: : Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound’s effects are exerted through interactions at the molecular level:

  • Molecular Targets: : It may bind to specific enzymes or receptors, altering their function.

  • Pathways Involved: : Can modulate signaling pathways involved in cell growth, apoptosis, or inflammation, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

  • 2-(benzylthio)-5-(4-bromophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

  • 2-(benzylthio)-5-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Uniqueness

Its unique structural framework, including the presence of both benzylthio and chlorophenyl groups, provides it with distinctive reactivity and potential biological activity not commonly seen in similar compounds. This makes it a valuable target for further research and development.

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-chlorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S/c25-16-11-9-15(10-12-16)19-20-17(7-4-8-18(20)29)26-22-21(19)23(30)28-24(27-22)31-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,19H,4,7-8,13H2,(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTXLLNOTVPMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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